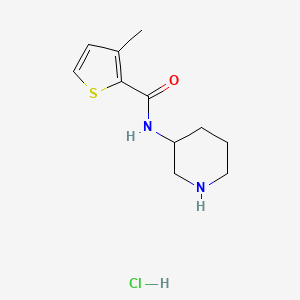

3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride

Descripción

Propiedades

IUPAC Name |

3-methyl-N-piperidin-3-ylthiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c1-8-4-6-15-10(8)11(14)13-9-3-2-5-12-7-9;/h4,6,9,12H,2-3,5,7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTYGFNIPDMBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-methylthiophene-2-carboxylic acid with piperidin-3-ylamine under specific conditions to form the carboxamide intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparación Con Compuestos Similares

Table 1: Structural Features of Analogs

Key Observations :

- Core Structure : Thiophene vs. benzo[b]thiophene influences aromatic stacking and binding pocket interactions. Benzo[b]thiophene derivatives exhibit enhanced planarity and lipophilicity .

- Substituents : Halogens (Cl, Br) at the 7-position in benzo[b]thiophene analogs improve receptor subtype selectivity (e.g., β2* vs. β4* nAChRs) .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles

Key Findings :

- Receptor Specificity : Br-PBTC demonstrates subtype selectivity for β2/β4 nAChRs, attributed to its 7-bromo substitution and piperidine moiety .

- Therapeutic Diversification : Despite structural similarities, applications range from Alzheimer’s (quinuclidine-based analogs) to oncology (piperidinylmethyl derivatives) .

Solubility and Crystallinity

- Hydrochloride salts dominate for improved aqueous solubility.

- Solvate forms (e.g., isopropanol, acetone) are reported for quinuclidine analogs, impacting formulation stability .

Structure–Activity Relationship (SAR) Insights

Actividad Biológica

3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a piperidine moiety and a carboxamide functional group. Its chemical structure can be represented as follows:

where represent the number of respective atoms in the molecular formula. The presence of the thiophene and piperidine rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, a related compound showed an IC50 value of 31.64 μM against DNA gyrase and 2.67 μM against dihydrofolate reductase (DHFR), indicating potent inhibitory effects on bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound A | DNA gyrase | 31.64 |

| Compound B | DHFR | 2.67 |

| 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride | TBD | TBD |

The minimum inhibitory concentration (MIC) values for various derivatives have ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting their effectiveness in inhibiting bacterial growth .

Anticancer Activity

The compound's potential anticancer activity has also been explored. A study indicated that piperidine derivatives could induce apoptosis in cancer cell lines more effectively than traditional chemotherapeutics like bleomycin . The mechanism involves the inhibition of IKKb, which plays a crucial role in cancer progression.

Table 2: Anticancer Activity Overview

| Compound | Cancer Cell Line | Activity Level |

|---|---|---|

| Piperidine Derivative A | FaDu (hypopharyngeal) | High |

| Piperidine Derivative B | Various (breast, lung) | Moderate |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of thiophene derivatives, it was found that compounds similar to 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride displayed significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .

- Cancer Treatment : A multi-targeted approach was adopted to assess the efficacy of piperidine derivatives against various cancer types. The results indicated that these compounds not only inhibited tumor growth but also exhibited low cytotoxicity levels, making them promising candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.